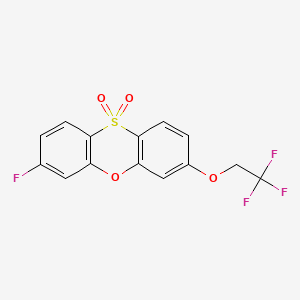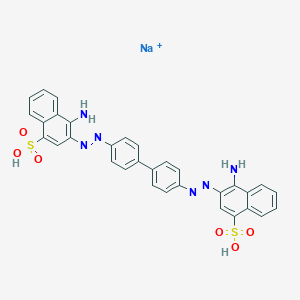
Rojo Congo
Descripción general
Descripción
El rojo congo es un compuesto orgánico conocido como la sal de sodio del ácido 3,3′-([1,1′-bifenil]-4,4′-diil)bis(4-aminonaftaleno-1-sulfónico). Es un colorante azo que se sintetizó por primera vez en 1883 por Paul Böttiger. El this compound es soluble en agua, produciendo una solución coloidal roja, y su solubilidad es mayor en solventes orgánicos. Históricamente, se usó en la industria textil, pero su uso ha disminuido debido a sus propiedades carcinógenas .
Aplicaciones Científicas De Investigación
El rojo congo tiene una amplia gama de aplicaciones de investigación científica:
Tinción Histológica: Se utiliza para teñir fibrillas amiloides en muestras histológicas, proporcionando una herramienta de diagnóstico para la amiloidosis.
Indicador de pH: El this compound cambia de color en función del pH, lo que lo hace útil como indicador de pH en varios experimentos químicos y biológicos.
Estudios de Biodegradación: Se utiliza para estudiar la biodegradación de colorantes por microorganismos, proporcionando información sobre la contaminación ambiental y la remediación.
Investigación sobre el Cáncer: El this compound se ha utilizado para formar agregados supramoleculares con inhibidores de la tirosina quinasa, mejorando su impacto terapéutico en las células cancerosas.
Mecanismo De Acción
El mecanismo de acción del rojo congo implica su capacidad para agregarse en soluciones acuosas y orgánicas. Esta agregación es impulsada por interacciones hidrófobas entre los anillos aromáticos de las moléculas de colorante, lo que lleva a un fenómeno de apilamiento π–π . En sistemas biológicos, el this compound se une a fibrillas amiloides a través de estas interacciones, lo que permite su visualización bajo luz polarizada .
Análisis Bioquímico
Biochemical Properties
Congo red has been associated with specific binding to β-1,3-glucans, which blocks cell wall polysaccharide synthesis This interaction with β-1,3-glucans suggests that Congo red may interact with enzymes involved in polysaccharide synthesis
Cellular Effects
Congo red has been shown to have effects on various types of cells. For instance, in the fungus Aspergillus fumigatus, Congo red exposure leads to the formation of abnormal, distorted, swollen conidia, referred to as Quasimodo cells . These cells absorb more Congo red than the germinating conidia of sensitive or parental strains . This suggests that Congo red can influence cell function and potentially impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Congo red’s action is not fully understood. It is known that Congo red has a propensity to aggregate in aqueous and organic solutions. The proposed mechanisms suggest hydrophobic interactions between the aromatic rings of the dye molecules, leading to a π–π stacking phenomenon .
Temporal Effects in Laboratory Settings
Long-term incubation with Congo red has led to the discovery of a new Congo red-induced growth effect, called Drug Induced Growth Stimulation (DIGS), since the growth of one of them could be stimulated after recovery from Congo red stress . This suggests that the effects of Congo red on cellular function can change over time in laboratory settings.
Dosage Effects in Animal Models
It is known that Congo red and its metabolites can be toxic , suggesting that high doses could potentially have adverse effects.
Subcellular Localization
A study has suggested that Congo red and the c-di-GMP synthetase DgcK establish a spatially close signal-effector cluster at the membrane This suggests that Congo red may localize to the membrane in cells
Métodos De Preparación
El rojo congo se sintetiza mediante el acoplamiento azo del derivado bis(diazonio) de la benzidina con el ácido naftílico . La reacción involucra los siguientes pasos:
Diazotación: La benzidina se trata con ácido nitroso para formar la sal bis(diazonio).
Acoplamiento: La sal bis(diazonio) se acopla luego con el ácido naftílico en condiciones alcalinas para formar this compound.
Los métodos de producción industrial siguen pasos similares pero se escalan para producir cantidades mayores. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto.
Análisis De Reacciones Químicas
El rojo congo experimenta varios tipos de reacciones químicas:
Oxidación: El this compound puede oxidarse con agentes oxidantes fuertes, lo que lleva a la ruptura de los enlaces azo.
Reducción: En condiciones reductoras, los enlaces azo en el this compound pueden romperse, lo que lleva a la formación de aminas aromáticas.
Sustitución: El this compound puede experimentar reacciones de sustitución electrofílica, donde los anillos aromáticos se sustituyen por varios electrófilos.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, ditionito de sodio para la reducción y varios electrófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
El rojo congo es único entre los colorantes azo debido a su estructura y propiedades específicas. Compuestos similares incluyen:
- Rubí Congo, Corinto Congo, Congo Brillante, Naranja Congo, Marrón Congo y Azul Congo : Otros colorantes comercializados bajo el nombre “Congo”, cada uno con colores y aplicaciones distintos .
Rojo Sirio F3B: A menudo se utiliza como sustituto del this compound en la tinción biológica.
Tioflavina S: Otro colorante que se utiliza para teñir fibrillas amiloides.
La singularidad del this compound radica en sus propiedades de unión específicas y su importancia histórica como uno de los primeros colorantes sintéticos utilizados en la industria textil.
Propiedades
Número CAS |
573-58-0 |
|---|---|
Fórmula molecular |
C32H24N6NaO6S2 |
Peso molecular |
675.7 g/mol |
Nombre IUPAC |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44); |
Clave InChI |
VHDJUIBOMRHIST-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
Apariencia |
Solid powder |
Color/Form |
BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE |
melting_point |
>360 °C |
Key on ui other cas no. |
573-58-0 |
Descripción física |
Red to red-brown solid; [ChemIDplus] Yellowish-red in water or orange in ethanol; [HSDB] |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Sol in ethanol; very slightly sol in acetone; practically insol in ether 1 G SOL IN ABOUT 30 ML WATER 10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol In water= 1.16X10+5 mg/l at 25 °C |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Congo Red Red, Congo |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)
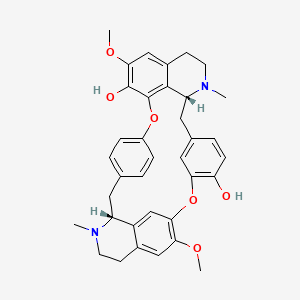
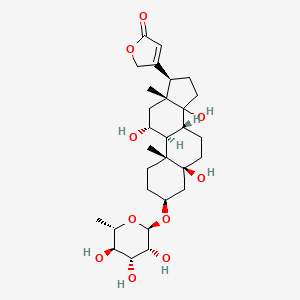
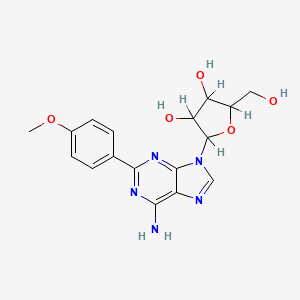

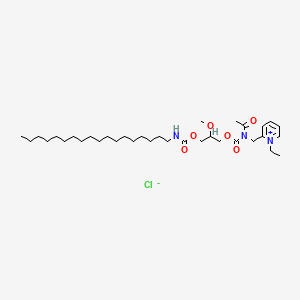
![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)
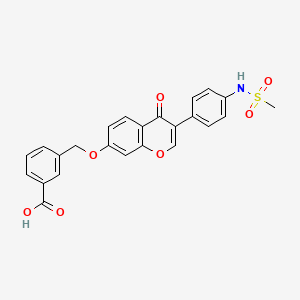
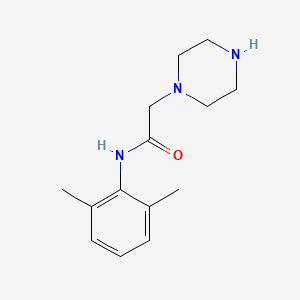

![3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione](/img/structure/B1669358.png)

